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Compound of Interest

Compound Name: SRX3177

cat. No.: B10857418

An In-depth Technical Guide to SRX3177: A Triple-Action Inhibitor of CDK4/6, PI3K, and BRD4

Introduction

SRX3177 is a novel, potent, small-molecule inhibitor with a unique triple-action mechanism,
simultaneously targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-
Kinase (PI3K), and the Bromodomain and Extra-Terminal (BET) family of proteins, specifically
BRDA4.[1][2][3] This multi-targeted approach is designed to overcome the limitations of single-
agent therapies by disrupting key oncogenic signaling pathways involved in cell cycle
progression, cell growth, and transcriptional regulation.[1] SRX3177 has demonstrated broad
cytotoxic activity across a variety of cancer cell lines and has also been investigated for its
antiviral properties against SARS-CoV-2.[1][4] This technical guide provides a comprehensive
overview of the chemical structure, properties, mechanism of action, and experimental
methodologies related to SRX3177 for researchers, scientists, and drug development
professionals.

Chemical Structure and Properties

SRX3177 is a complex heterocyclic molecule. Its chemical identity and key properties are
summarized in the tables below.

Table 1: Chemical Identification of SRX3177
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Identifier Value
7-Cyclopentyl-N,N-dimethyl-2-((4-(5-morpholino-
7-0xo-7H-thieno[3,2-b]pyran-3-

IUPAC Name
yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-
carboxamide[5]

CAS Number 2241237-51-2[5]

Chemical Formula

C31H32N604S[5]

InChl Key

XIKTXWSMMWPNTP-UHFFFAQYSA-N[5]

SMILES

0=C1C=C(N2CCOCC2)0C3=C1SC=C3C4=CC
=C(NC5=NC6=C(C=C(N6C7CCCC7)C(N(C)C)=
0)C=N5)C=C4[1]

Table 2: Physicochemical Properties of SRX3177

Property Value

Molecular Weight 584.69 g/mol [4]

Exact Mass 584.2206 g/mol [5]

Appearance Solid powder

Solubility Soluble in DMSO (25 mg/mL)[5]

Storage Store as a powder at -20°C for up to 3 years. In

solvent, store at -80°C for up to 6 months.[4]

Signaling Pathways and Mechanism of Action

SRX3177 exerts its biological effects by concurrently inhibiting three critical signaling nodes:
the PISBK/AKT/mTOR pathway, the CDK4/6-Rb pathway, and BRD4-mediated transcription.

PIBK/IAKT/mMTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.

SRX3177 inhibits multiple isoforms of PI3K, thereby blocking the downstream phosphorylation
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of AKT and other effector proteins. This leads to the suppression of pro-survival signals and

can induce apoptosis in cancer cells.
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Diagram 1: Inhibition of the PISBK/AKT/mTOR Pathway by SRX3177.
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CDKA4/6-Rb Pathway Inhibition

CDK4 and CDKE6 are key regulators of the cell cycle, specifically the G1 to S phase transition.
They phosphorylate the Retinoblastoma (Rb) protein, leading to the release of E2F
transcription factors and subsequent expression of genes required for DNA replication. By
inhibiting CDK4/6, SRX3177 prevents Rb phosphorylation, causing cell cycle arrest at the G1
checkpoint.
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Diagram 2: SRX3177-mediated Inhibition of the CDK4/6-Rb Pathway.

BRD4-Mediated Transcription Inhibition

BRD4, a member of the BET family, is an epigenetic reader that binds to acetylated histones
and recruits transcriptional machinery to promoters and enhancers of key oncogenes, such as
MYC. SRX3177 competitively binds to the bromodomains of BRD4, displacing it from
chromatin and thereby downregulating the expression of target oncogenes.
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Diagram 3: Inhibition of BRD4-mediated Transcription by SRX3177.

Quantitative Data Summary

SRX3177 has been shown to be a potent inhibitor of its targets and exhibits significant

cytotoxic and antiviral activity.

Table 3: In Vitro Inhibitory Activity of SRX3177

Target IC50

BRD4 (BD1) 33 nM[1][2]

BRD4 (BD2) 89 nM[1][2]

PI3Ka 79 nM[1][2]

PI3K& 83 nM[1][2]

PI3Ky 3.18 pM[1][2]

CDK4 <2.5 nM[1][2]

CDK®6 3.3 nM[1][2]

Table 4: Cellular Activity of SRX3177

Cell Line Assay Value

Calu-3 Cytotoxicity (CC50, 48h) 4.57 uM[1]
SARS-CoV-2 Omicron

Calu-3 . 0.25 pM[1]
Inhibition (IC50, 24h)

Mino, Granta-519, Jeko-1 ) o
Antitumor Activity (IC50) Nanomolar range[4]

(Mantle Cell Lymphoma)

CHLA-136, SMS-KNCR, ] o
Antitumor Activity (IC50) Nanomolar range[4]

CHLA-255 (Neuroblastoma)

HepG3, Hep3B, Huh? ) o
Antitumor Activity (IC50) Nanomolar range[4]

(Hepatocellular Carcinoma)
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Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity
of SRX3177. These are generalized methods and may require optimization for specific cell
lines and experimental conditions.

Cell Viability Assay (MTT-based)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell Viability Assay Workflow

5. Incubate
4. Add MTT Reagent }—b{ (i-4 hours) }—b

1. Seed Cells
in 96-well plate

2. Treat with SRX3177 3. Incubate
(various concen trations) (e.g., 48-72 hours)

6. Add Solubilization 7. Read Absorbance 8. Calculate % Viability
Solution (e.g., 570 nm) and IC50/CC50

Click to download full resolution via product page

Diagram 4: General workflow for an MTT-based cell viability assay.

Methodology:

o Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

o Compound Treatment: Treat cells with a serial dilution of SRX3177 (and appropriate vehicle
controls) and incubate for the desired time period (e.g., 48 or 72 hours).

e MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at
37°C.

e Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,
DMSO or a specialized buffer) to dissolve the formazan crystals.

» Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using
a microplate reader.
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e Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and
determine the IC50 or CC50 values by plotting the data using a non-linear regression model.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect the phosphorylation status of downstream targets of PI3K
(e.g., p-Akt) and CDK4/6 (e.g., p-Rb).

Methodology:

e Cell Treatment and Lysis: Treat cells with SRX3177 for the desired time. Lyse the cells in a
buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state
of proteins.

o Protein Quantification: Determine the protein concentration of each lysate using a standard
method (e.g., BCA assay).

o SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecy!
sulfate-polyacrylamide gel electrophoresis.

o Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF
membrane.

o Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to
prevent non-specific antibody binding.

o Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the
phosphorylated protein of interest (e.g., anti-p-Akt, anti-p-Rb) and the total protein as a
loading control, typically overnight at 4°C.

o Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody.

o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system.

o Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to
the total protein signal.
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Chromatin Immunoprecipitation (ChiP)

ChIP is used to determine if SRX3177 affects the binding of BRD4 to specific gene promoters
or enhancers (e.g., the MYC promoter).

Methodology:

Cross-linking: Treat cells with SRX3177, followed by cross-linking of proteins to DNA with
formaldehyde.

e Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller
fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

e Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRDA4.
Use a non-specific IgG as a negative control.

e Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-
conjugated magnetic beads.

e Washes: Wash the beads to remove non-specifically bound chromatin.

o Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads
and reverse the formaldehyde cross-links by heating.

o DNA Purification: Purify the DNA from the eluted samples.

e Analysis: Quantify the amount of a specific DNA sequence (e.g., the MYC promoter) in the
immunoprecipitated samples using quantitative PCR (qPCR). The results are typically
expressed as a percentage of the input chromatin.

Conclusion

SRX3177 is a promising multi-targeted inhibitor with a well-defined mechanism of action
against key cancer-related pathways. Its ability to simultaneously inhibit CDK4/6, PI3K, and
BRD4 provides a strong rationale for its further investigation as a potential therapeutic agent in
various cancers. The experimental protocols outlined in this guide provide a foundation for
researchers to explore the biological activities and therapeutic potential of this and similar multi-
targeted compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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